molecular formula C19H17NO2 B2562515 3,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid CAS No. 886686-15-3

3,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

Cat. No.: B2562515
CAS No.: 886686-15-3
M. Wt: 291.35
InChI Key: UVCGUUPBIALSIL-UHFFFAOYSA-N
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Description

3,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C19H17NO2 and a molecular weight of 291.35 g/mol . It is a quinoline derivative, characterized by the presence of a quinoline core substituted with methyl and carboxylic acid groups. This compound is primarily used in research settings and has various applications in chemistry, biology, and industry.

Scientific Research Applications

3,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic effects. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can affect its pharmacokinetics .

The action of a compound can also be influenced by the environment in which it is administered. Factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid typically involves the condensation of aniline derivatives with acetophenone derivatives, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like zeolites to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the general approach would involve optimizing the synthetic route for higher yields and purity, potentially using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohols, aldehydes.

    Substitution: Halogenated or nitrated quinoline derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-11-7-9-14(10-8-11)18-13(3)16(19(21)22)15-6-4-5-12(2)17(15)20-18/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCGUUPBIALSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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